molecular formula C14H16N2O3 B1397252 Ethyl 3-amino-4-[(2-furylmethyl)amino]benzoate CAS No. 1220035-61-9

Ethyl 3-amino-4-[(2-furylmethyl)amino]benzoate

Cat. No. B1397252
CAS RN: 1220035-61-9
M. Wt: 260.29 g/mol
InChI Key: WAKOKUYGBXXWFY-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[(2-furylmethyl)amino]benzoate, also known as ETHYL 3-AMINO-4-((FURAN-2-YLMETHYL)AMINO)BENZOATE or Benzoic acid, 3-amino-4-[(2-furanylmethyl)amino]-, ethyl ester, is a chemical compound with the molecular formula C14H16N2O3 . It has a molecular weight of 260.29 .


Synthesis Analysis

A novel azo dye compound, Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction . The compound was characterized by FT-IR, 1H-and 13C-NMR, Mass, and UV–visible spectroscopies .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4-[(2-furylmethyl)amino]benzoate consists of a benzoate group attached to an ethyl group and two amino groups, one of which is attached to a furylmethyl group .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-amino-4-[(2-furylmethyl)amino]benzoate and its derivatives are primarily involved in synthetic chemistry research, serving as intermediates in the synthesis of complex organic molecules. For instance, the compound has been utilized in the synthesis of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, which forms hydrogen-bonded supramolecular structures in various dimensions, indicating its potential in developing advanced materials with unique properties (Portilla et al., 2007).

Photophysical and Optical Properties

Research on derivatives of ethyl 3-amino-4-[(2-furylmethyl)amino]benzoate also extends to photophysical and optical properties. For example, Schiff base compounds derived from ethyl-4-amino benzoate have been explored for their nonlinear refractive index and optical limiting properties, demonstrating potential applications in optical devices and materials science (Abdullmajed et al., 2021).

Material Science and Engineering

The compound's derivatives have found applications in material science, particularly in the synthesis of novel materials with specific properties. For instance, the pyrolysis of related furylmethyl esters has been studied for the production of specific cyclobutenone and cycloocta derivatives, which are valuable in developing new materials and chemical processes (Trahanovsky et al., 1981).

Antimicrobial Activity

Some derivatives of ethyl 3-amino-4-[(2-furylmethyl)amino]benzoate exhibit antimicrobial properties, suggesting potential applications in pharmaceuticals and drug development. Research into novel 2-chloro-8-methoxy-3-aryl-[1,3] benzoxazine derivatives, for example, has shown significant antibacterial ability, indicating the relevance of these compounds in developing new antimicrobial agents (Shakir et al., 2020).

Safety and Hazards

Ethyl 3-amino-4-[(2-furylmethyl)amino]benzoate is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash with plenty of water and seek medical attention if irritation persists .

properties

IUPAC Name

ethyl 3-amino-4-(furan-2-ylmethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-18-14(17)10-5-6-13(12(15)8-10)16-9-11-4-3-7-19-11/h3-8,16H,2,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKOKUYGBXXWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCC2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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